

Evodol (CAS No. 22318-10-1): A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: *Evodol*

Cat. No.: *B191716*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodol, a natural limonoid compound with the Chemical Abstracts Service (CAS) number 22318-10-1, has garnered significant interest within the scientific community. Primarily isolated from plants of the *Evodia* species, it is recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects.^[1] This technical guide provides an in-depth overview of the core physicochemical properties of **Evodol**, complete with detailed experimental protocols and visualizations of its implicated signaling pathways, to support ongoing and future research and development efforts.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of **Evodol** is presented below. These parameters are crucial for understanding its behavior in biological systems and for the formulation of potential drug products.

Table 1: Physicochemical Data for Evodol (CAS: 22318-10-1)

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₂₈ O ₉	[2][3]
Molecular Weight	484.5 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[1]
Melting Point	281 °C	[3]
Boiling Point (Predicted)	736.2 ± 60.0 °C	[3]
Density (Predicted)	1.47 g/cm ³	[3]
Flash Point (Predicted)	399.0 ± 32.9 °C	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Limited solubility in water.	[1][5]
pKa (Predicted)		
LogP (Predicted)	2.94	[6]
Storage Conditions	-20°C	[3]

Spectral Data

Spectral analysis is fundamental for the structural elucidation and confirmation of **Evodol**'s identity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of **Evodol**.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.

Experimental Protocols

Detailed methodologies are critical for the reproducible determination of physicochemical properties. The following section outlines standard experimental protocols that can be adapted for the characterization of **Evodol**.

Melting Point Determination

Method: Capillary Melting Point Method

- **Sample Preparation:** A small amount of finely powdered **Evodol** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination

Method: Shake-Flask Method (for quantitative analysis)

- **Solvent Systems:** A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, acetone, chloroform, dimethyl sulfoxide).
- **Procedure:**
 - An excess amount of **Evodol** is added to a known volume of the selected solvent in a sealed flask.
 - The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- The suspension is then filtered through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solid.
- Quantification: The concentration of **Evodol** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Expression of Results: Solubility is expressed in units such as mg/mL or mol/L.

Spectroscopic Analysis

- NMR Spectroscopy:
 - Sample Preparation: A few milligrams of **Evodol** are dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.
- Mass Spectrometry:
 - Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate intact molecular ions.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined, providing information on the molecular weight and structure.
- IR Spectroscopy:
 - Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

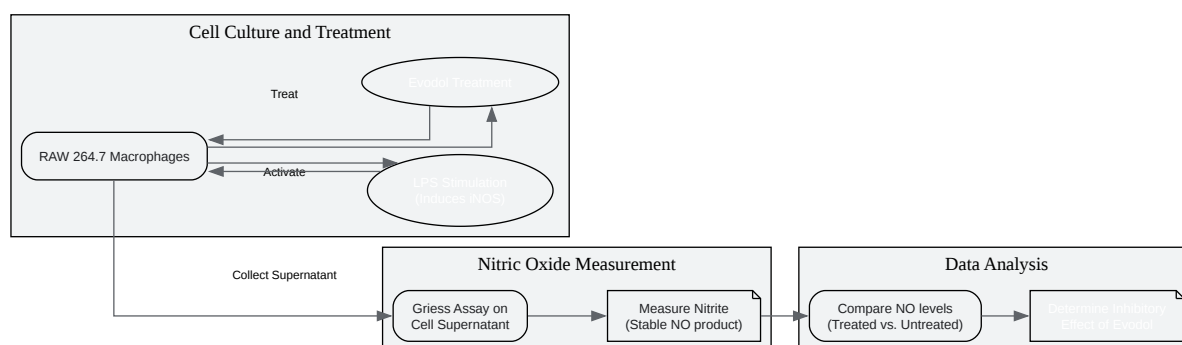
- Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Data Analysis: The absorption bands are correlated to specific functional groups present in the molecule.

Signaling Pathway Involvement

Evodol has been reported to exhibit anti-inflammatory effects, potentially through the modulation of key signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Evodol has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages. Overproduction of NO is a hallmark of inflammation.

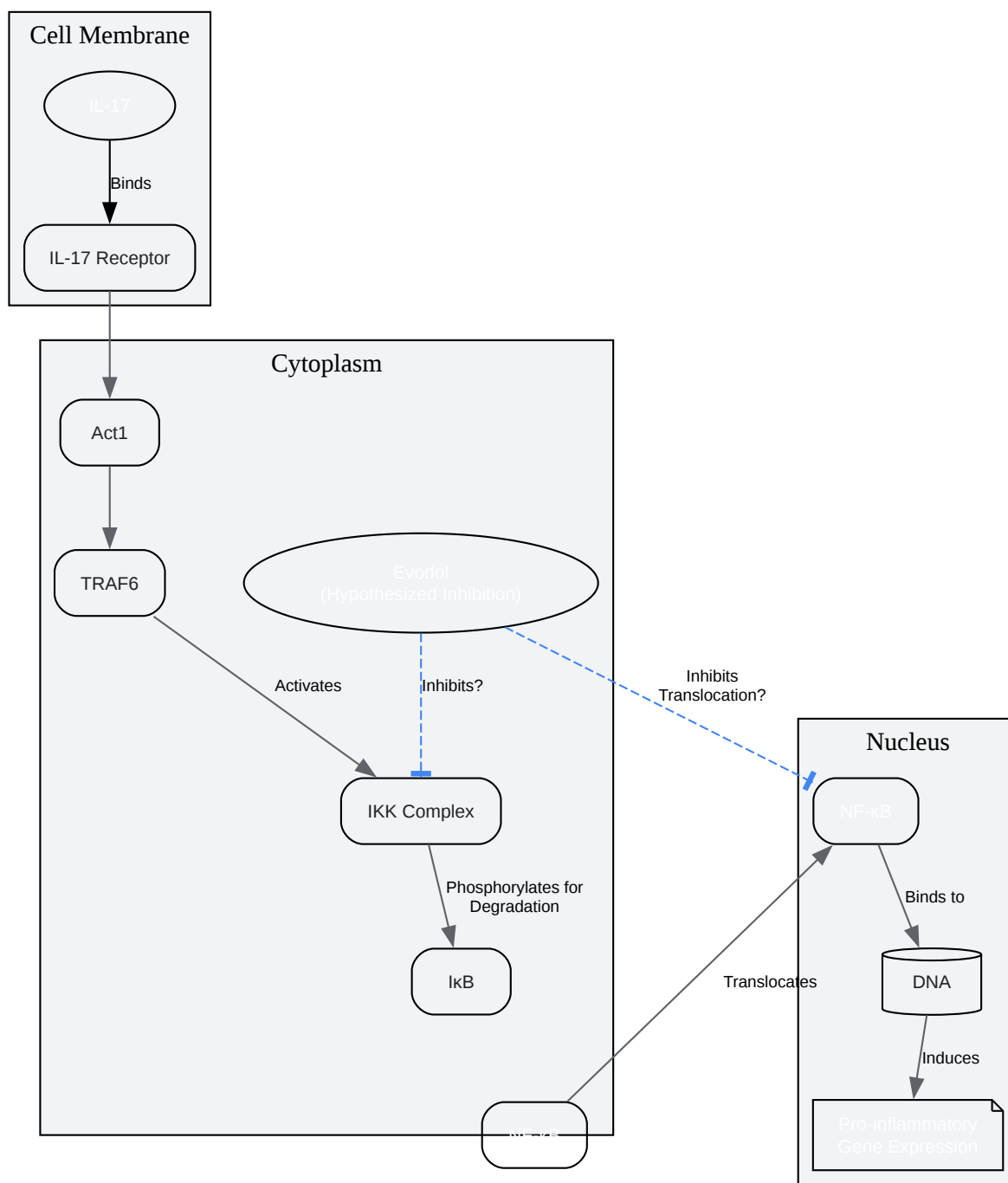


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Caption: Experimental workflow for assessing **Evodol**'s inhibition of NO production.

Modulation of the IL-17/NF-κB Signaling Pathway

The Interleukin-17 (IL-17) signaling pathway plays a crucial role in inflammatory responses. Its activation often leads to the downstream activation of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor, which promotes the expression of pro-inflammatory genes. **Evodol** is hypothesized to interfere with this cascade.



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Caption: Hypothesized mechanism of **Evodol** in the IL-17/NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Evodol** (CAS 22318-10-1) for the scientific community. The tabulated data, detailed experimental protocols, and visual representations of its biological activity offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into the precise mechanisms of action and in vivo efficacy of **Evodol** is warranted to fully explore its therapeutic potential.

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